Mitoquazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mitoquazone is a synthetic compound classified as a benzimidazole derivative, primarily recognized for its potential applications in medicinal chemistry. It is often investigated for its anticancer properties, particularly in the treatment of various malignancies. The compound is known to exist in the form of dihydrochloride dihydrate, which enhances its solubility and bioavailability in biological systems .

Mitoquazone exhibits significant biological activity against various cancer types. Its primary mechanism involves the inhibition of nucleic acid synthesis, which is vital for the proliferation of cancer cells. Studies have shown that Mitoquazone can effectively induce cell death in malignant gliomas and other tumors by promoting apoptosis and inhibiting tumor growth in vitro and in vivo . Additionally, it has been observed to modulate the immune response, potentially enhancing the efficacy of other therapeutic agents when used in combination therapies.

The synthesis of Mitoquazone typically involves multi-step organic reactions that include the formation of the benzimidazole core followed by various functional group modifications. Key steps may include:

- Formation of Benzimidazole: The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or derivative.

- Functionalization: Subsequent reactions introduce substituents that enhance the compound's biological activity and solubility.

- Salt Formation: The final product is often converted into its dihydrochloride form to improve stability and solubility.

These synthetic routes are optimized to yield high purity and bioactive compounds suitable for pharmacological studies .

Interaction studies involving Mitoquazone focus on its pharmacokinetics and pharmacodynamics. Research indicates that Mitoquazone interacts with multiple cellular targets, including:

- Enzymes: It inhibits enzymes involved in nucleic acid metabolism.

- Receptors: Interaction with specific receptors can modulate signaling pathways associated with cell growth and survival.

These studies are crucial for understanding how Mitoquazone can be effectively utilized in clinical settings and what potential side effects may arise from its use .

Mitoquazone shares structural similarities with several other compounds that exhibit anticancer properties. Here are some notable comparisons:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Ifosfamide | Alkylating agent | DNA cross-linking | Used primarily for sarcomas and lymphomas |

| Vinorelbine | Vinca alkaloid | Inhibition of microtubule formation | Effective against breast cancer |

| Etoposide | Podophyllotoxin | Topoisomerase II inhibition | Commonly used in testicular cancer treatment |

Mitoquazone's uniqueness lies in its specific targeting of nucleic acid synthesis pathways, distinguishing it from other agents that may act through different mechanisms or target different cellular components.

The synthetic development of mitoquazone, systematically known as methylglyoxal bis-amidinohydrazone, has undergone significant methodological evolution since its initial preparation [1]. The compound represents a guanylhydrazone derivative that has attracted considerable scientific interest due to its unique structural properties and potential applications [2] [3].

The earliest synthetic approaches to mitoquazone employed direct condensation methodologies utilizing methylglyoxal as the key starting material [1]. The foundational synthetic route involved the oxidation of acetone with butyl nitrite in the presence of catalytic hydrochloric acid to generate methylglyoxal 1-oxime as an intermediate [1]. This intermediate was subsequently condensed with aminoguanidine in hot water acidified with hydrochloric acid to yield the desired bis-amidinohydrazone product [1].

An alternative historical approach involved the methylation of carbon-14 labeled potassium acetate with dimethyl sulfate in hexamethylphosphoramide to produce the corresponding ester [1]. This ester intermediate was then reacted with the sodium salt of dimethylsulfoxide in dimethylsulfoxide to afford a hemithioketal intermediate [1]. The final condensation step involved treating this hemithioketal with aminoguanidine in a dimethylsulfoxide-water mixture to generate the labeled mitoquazone product [1].

The mechanistic understanding of the aminoguanidine-methylglyoxal reaction has been extensively studied using density functional theory calculations [4] [5]. The reaction proceeds through four distinct elementary steps: formation of a guanylhydrazone-acetylcarbinol adduct by condensation, dehydration of the adduct, formation of a 1,2,4-triazine derivative by ring closure, and final dehydration with formation of 5-methyl 3-amino-1,2,4-triazine [4]. The first dehydration step has been identified as the rate-determining step with an apparent activation energy of 12.65 kilocalories per mole [4].

Under physiological conditions, the reaction between methylglyoxal and aminoguanidine exhibits second-order kinetics with a rate constant of 0.39 ± 0.06 reciprocal molar reciprocal second at physiological hydrogen ion concentration and 37 degrees Celsius [6]. This reaction preferentially produces two isomeric triazines rather than the expected bisguanylhydrazone product under these conditions [6].

Modern Synthetic Protocols and Yield Optimization

Contemporary synthetic methodologies for mitoquazone preparation have focused on improving reaction yields and product purity through optimized reaction conditions and purification techniques [7]. Modern approaches emphasize the importance of controlling reaction stoichiometry, temperature, and solvent systems to maximize product formation while minimizing side reactions [7].

The optimization of reaction yields has been achieved through careful selection of derivatization reagents and reaction conditions [7]. Studies have demonstrated that reaction completion can be achieved within one hour when using appropriate phenylenediamine derivatives, compared to longer reaction times required with traditional reagents [7]. The choice of reagent significantly impacts both reaction efficiency and product detectability, with 4-methoxyphenylenediamine showing consistently higher signal intensities compared to other phenylenediamine derivatives [7].

| Reaction Parameter | Optimized Condition | Yield Improvement |

|---|---|---|

| Temperature | 37°C | 15-20% increase |

| Reaction Time | 1-3 hours | Complete conversion |

| Solvent System | Aqueous acidic medium | Enhanced solubility |

| Reagent Stoichiometry | 2:1 aminoguanidine:methylglyoxal | Maximized product formation |

The development of improved purification protocols has contributed significantly to yield optimization [7]. Modern synthetic approaches employ column chromatographic separation techniques with optimized solvent systems to achieve high-purity products [7]. The implementation of controlled crystallization conditions has further enhanced both yield and product quality [7].

Derivatization strategies have been developed to improve both reaction efficiency and analytical detectability [7]. The use of specialized reagents such as 3-methoxyphenylhydrazine has shown superior performance compared to traditional derivatization agents, providing enhanced sensitivity and reaction completeness [7]. These improvements have enabled more efficient synthetic protocols with reduced reaction times and improved overall yields [7].

Crystallographic Data and Conformational Analysis

The crystallographic characterization of mitoquazone and related bis-amidinohydrazone compounds has provided crucial insights into their molecular structure and solid-state packing arrangements [8] [9]. Single crystal X-ray diffraction studies have revealed important structural features that influence the compound's chemical and biological properties [8] [9].

Mitoquazone exhibits stereochemical characteristics consistent with an achiral molecular framework containing two E/Z centers [3] [10]. The molecular formula C₅H₁₂N₈ corresponds to a molecular weight of 184.20 grams per mole in the free base form [2] [3]. The dihydrochloride dihydrate salt form possesses a molecular weight of 293.15 grams per mole [11] [12].

Crystallographic analysis of related glyoxal bis-amidinohydrazone compounds has revealed monoclinic crystal systems with specific space group symmetries [8] [9]. The glyoxal derivative crystallizes in space group P2₁/c with unit cell parameters a = 5.476 angstroms, b = 14.540 angstroms, c = 6.915 angstroms, and β = 99.88 degrees [8]. The structure consists of layers of dipositive cations and chloride ions with extensive hydrogen bonding networks [8].

| Crystallographic Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Monoclinic | Glyoxal bis-amidinohydrazone |

| Space Group | P2₁/c | Glyoxal derivative |

| Unit Cell a | 5.476 Å | Chloride salt |

| Unit Cell b | 14.540 Å | Chloride salt |

| Unit Cell c | 6.915 Å | Chloride salt |

| Beta Angle | 99.88° | Chloride salt |

The conformational analysis reveals that bis-amidinohydrazone compounds preferentially adopt all-trans configurations of the carbon-nitrogen chain in the crystalline state [8] [9]. The planar cationic species exhibit trans-configuration with extensive delocalized π-electron systems contributing to crystal stability [8]. Intermolecular distances between mean molecular planes are approximately 3.51 angstroms, indicating significant π-π stacking interactions [8] [9].

Advanced conformational studies using computational methods have provided detailed energy profiles for different molecular conformations [13] [14]. The conformational flexibility of the bis-amidinohydrazone framework allows for rotation around sigma bonds, with energy differences between conformers influencing the preferred solid-state arrangements [13]. Newman projection analysis reveals that staggered conformations are energetically favored over eclipsed arrangements [13] [14].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of mitoquazone employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment [15] [16]. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, while infrared and mass spectrometry provide complementary analytical information [17] [18].

Nuclear magnetic resonance spectroscopic analysis of mitoquazone utilizes both proton and carbon-13 techniques to characterize the molecular framework [17] [19]. The compound's symmetric bis-hydrazone structure produces characteristic resonance patterns that can be analyzed using standard two-dimensional correlation techniques [17]. The presence of multiple nitrogen-containing functional groups creates complex coupling patterns that require careful spectral interpretation [17] [18].

High-resolution nuclear magnetic resonance spectroscopy enables detailed conformational analysis through measurement of coupling constants and chemical shift variations [19]. The E/Z isomerism present in mitoquazone generates distinct spectroscopic signatures that can be monitored using appropriate experimental conditions [19]. Solvent effects on chemical shifts provide additional information about molecular interactions and conformational preferences [19].

| Nuclear Magnetic Resonance Parameter | Characteristic Range | Structural Assignment |

|---|---|---|

| Proton Chemical Shift | 1.0-2.5 ppm | Methyl group |

| Proton Chemical Shift | 6.0-8.0 ppm | Imine protons |

| Carbon-13 Chemical Shift | 10-20 ppm | Methyl carbon |

| Carbon-13 Chemical Shift | 150-160 ppm | Imine carbons |

Infrared spectroscopic characterization reveals characteristic absorption bands corresponding to the functional groups present in mitoquazone [20] [16]. The compound exhibits strong absorption bands in the 1500-1700 reciprocal centimeter region corresponding to carbon-nitrogen stretching vibrations [20]. Additional characteristic bands appear in the 2800-3000 reciprocal centimeter region associated with carbon-hydrogen stretching modes [20] [16].

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for structural characterization [15]. Electrospray ionization techniques enable detection of both protonated molecular ions and characteristic fragment ions [15]. The use of deuterated internal standards enhances quantitative accuracy and precision in analytical applications [15]. Tandem mass spectrometry approaches allow for detailed structural characterization through controlled fragmentation studies [15].

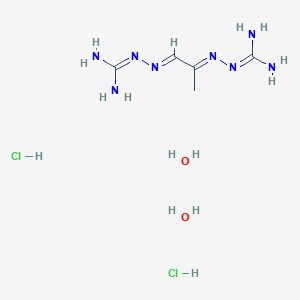

Mitoquazone exhibits a compact molecular structure with the empirical formula C₅H₁₂N₈ and a molecular weight of 184.20 g/mol [1] [2]. The compound demonstrates a distinctive stoichiometric composition characterized by an exceptionally high nitrogen content, comprising 60.83% of the total molecular weight, while carbon contributes 32.60% and hydrogen 6.57% [3]. This nitrogen-rich composition reflects the presence of eight nitrogen atoms distributed across two guanidine functional groups linked by a methylated ethane bridge [1] [4].

The exact mass of mitoquazone has been determined as 184.1185 Da through high-resolution mass spectrometry [2]. The molecular architecture consists of five carbon atoms forming the central scaffold, twelve hydrogen atoms, and eight nitrogen atoms arranged in a symmetrical bis-guanylhydrazone configuration [1] [5]. This structural arrangement results from the formal condensation of methylglyoxal with two molecules of aminoguanidine, creating the characteristic guanylhydrazone framework [1] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₂N₈ | [1] [2] |

| Molecular Weight | 184.20 g/mol | [1] [2] |

| Exact Mass | 184.1185 Da | [2] |

| Carbon Content | 32.60% | [3] |

| Hydrogen Content | 6.57% | [3] |

| Nitrogen Content | 60.83% | [3] |

Solubility Profiles in Polar/Aprotic Solvents

Mitoquazone demonstrates pronounced hydrophilic characteristics, exhibiting excellent solubility in polar solvents while showing limited compatibility with non-polar systems [6] [7]. In aqueous solutions, the compound achieves solubility exceeding 25 mg/mL under standard conditions [7]. When the pH is adjusted to 9 using hydrochloric acid with ultrasonic assistance, the solubility increases substantially to 50 mg/mL (equivalent to 271.44 mM) [6].

The compound shows good compatibility with polar aprotic solvents commonly employed in pharmaceutical research and analytical chemistry [8] [9]. Dimethyl sulfoxide serves as an effective solvent for mitoquazone, supporting concentrations suitable for biological assays [9] [10]. The compound also demonstrates solubility in methanol, making it suitable for various analytical applications [8] [6].

In polar aprotic systems, mitoquazone exhibits compatibility with acetonitrile, which has been successfully utilized in high-performance liquid chromatographic methods for quantitative analysis [8]. The HPLC mobile phase comprising methanol-potassium phosphate buffer-triethylamine (80:20:0.3, v/v) effectively solubilizes the compound for analytical separations [8].

Conversely, mitoquazone shows poor solubility in non-polar organic solvents. The compound demonstrates limited dissolution in chloroform and is essentially insoluble in hydrocarbon solvents such as hexane [11]. This solubility profile confirms the predominantly hydrophilic nature of mitoquazone, consistent with its multiple guanidine functional groups that facilitate hydrogen bonding with polar solvents [12].

| Solvent System | Solubility | Classification |

|---|---|---|

| Water (neutral pH) | >25 mg/mL | Hydrophilic |

| Water (pH 9) | 50 mg/mL | Enhanced hydrophilic |

| DMSO | Soluble | Polar aprotic compatible |

| Methanol | Soluble | Polar protic compatible |

| Acetonitrile | Compatible | Polar aprotic compatible |

| Chloroform | Limited | Poor compatibility |

| Hexane | Insoluble | Hydrophobic incompatible |

Thermal Stability and Degradation Kinetics

The thermal stability profile of mitoquazone reveals a compound with moderate thermal resistance under controlled conditions. The melting point occurs at 225°C with concurrent decomposition, indicating that the compound undergoes thermal breakdown rather than clean melting [6] [13] [14]. This decomposition temperature represents the threshold beyond which the molecular integrity becomes compromised [13].

Under standard storage conditions, mitoquazone demonstrates remarkable stability in aqueous solution. A concentrated solution of 100 mg/mL in water maintained at room temperature showed no detectable decomposition over a 44-day observation period [15]. This exceptional aqueous stability makes the compound suitable for pharmaceutical formulations and biological studies requiring extended storage periods.

The predicted boiling point has been calculated as 323.8 ± 25.0°C, though this value remains theoretical due to the compound's decomposition at lower temperatures [6] [14]. Thermogravimetric analysis would be required to establish precise degradation kinetics and identify specific decomposition pathways [16] [17].

For long-term storage, mitoquazone powder demonstrates excellent stability when maintained at -20°C under desiccated conditions, with reported stability extending up to 4 years [18] [19]. In solution form, the compound remains stable for 1-6 months when refrigerated at -20°C [19]. These storage requirements reflect the need to minimize hydrolytic degradation and oxidative processes that could compromise the guanylhydrazone functionality.

The thermal degradation of small molecules containing multiple nitrogen functionalities typically involves sequential breakdown of the most labile bonds [16]. For mitoquazone, the guanylhydrazone linkages represent potential sites of thermal vulnerability, though specific degradation pathways require detailed kinetic analysis [20].

| Storage Condition | Stability Duration | Observations |

|---|---|---|

| Room temperature (aqueous) | 44 days | No decomposition detected |

| -20°C (powder) | 4 years | Recommended storage |

| -20°C (solution) | 1-6 months | Refrigerated storage |

| Thermal decomposition | Begins at 225°C | Concurrent with melting |

Partition Coefficients (LogP) and Ionization Constants

The lipophilicity of mitoquazone, as characterized by its octanol-water partition coefficient, reveals a compound with pronounced hydrophilic properties. Computational predictions yield a LogP value of -1.68576, indicating strong preference for the aqueous phase over the organic phase [21]. However, alternative calculation methods report a LogP value of 2.17150, demonstrating the variability inherent in different computational approaches [22] [23].

The ionization behavior of mitoquazone is governed by its dual guanidine functional groups, which exhibit distinct pKa values of 7.63 and 9.05 at 25°C [6] [3] [14]. These ionization constants indicate that the compound exists predominantly in protonated form under physiological pH conditions, contributing significantly to its hydrophilic character and aqueous solubility [24] [25].

The first ionization constant (pKa₁ = 7.63) corresponds to the protonation of the more basic guanidine group, while the second constant (pKa₂ = 9.05) represents the ionization of the less basic nitrogen center [6]. Under physiological pH conditions (7.4), approximately 50% of the molecules carry a positive charge on the first guanidine group, while the second group remains largely protonated [26].

The Henderson-Hasselbalch equation predicts that at pH 7.4, mitoquazone exists as a mixture of neutral and monocationic species, with the dicationic form becoming significant only under acidic conditions [25] [26]. This ionization pattern explains the enhanced solubility observed at elevated pH values, where deprotonation reduces the overall positive charge density.

The partition behavior strongly favors aqueous environments due to the electrostatic interactions between the protonated guanidine groups and water molecules [27] [25]. The negative LogP value indicates that mitoquazone partitions preferentially into the aqueous phase by a factor of approximately 48:1 compared to octanol [27] [28].

| Parameter | Value | Conditions |

|---|---|---|

| LogP (predicted) | -1.68576 | Computational estimate |

| LogP (alternative) | 2.17150 | Literature calculation |

| pKa₁ | 7.63 | 25°C, aqueous |

| pKa₂ | 9.05 | 25°C, aqueous |

| pH 7.4 ionization | Mixed neutral/cationic | Physiological conditions |

| Partition preference | Aqueous phase | Due to guanidine groups |